alpha-Hyodeoxycholic acid
Overview
Description
Alpha-Hyodeoxycholic acid: , also known as 3α,6α-Dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid. It is one of the metabolic byproducts of intestinal bacteria and is present in various mammalian species in different proportions. This compound is primarily found in hog bile and has been used industrially as a precursor for steroid synthesis before total synthesis became practical .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Hyodeoxycholic acid can be synthesized from hyocholic acid and muricholic acid through microbial transformation. The process involves the use of a Gram-positive rod termed HDCA-1, which can transform these bile acids into this compound by dehydroxylation and epimerization .
Industrial Production Methods: The industrial production of this compound involves the extraction from hog bile, followed by purification processes. The preparation method includes saponification using a strong base and water, followed by extraction and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-Hyodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound.
Substitution: Halogenation reactions can occur using halogenating agents like thionyl chloride.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Halogenation can produce halogenated derivatives of this compound.
Scientific Research Applications
Alpha-Hyodeoxycholic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various steroids.
Biology: It plays a role in studying the metabolism of bile acids and their effects on gut microbiota.
Industry: It is used in the production of steroid hormones and other pharmaceutical compounds.
Mechanism of Action
Alpha-Hyodeoxycholic acid exerts its effects by acting as an agonist for liver X receptor alpha and G-protein-coupled bile acid receptor. These receptors are involved in the regulation of lipid homeostasis and glucose metabolism. Activation of these receptors leads to the expression of genes that promote cholesterol efflux and reduce inflammation .
Comparison with Similar Compounds
- Deoxycholic acid
- Chenodeoxycholic acid
- Hyocholic acid
Comparison: Alpha-Hyodeoxycholic acid is unique due to its 6α-hydroxyl group, which makes it more hydrophilic compared to deoxycholic acid. This hydrophilic property is shared with hyocholic acid. Unlike chenodeoxycholic acid, this compound has an additional hydroxyl group at the 6α position, which influences its biological activity and therapeutic potential .
Properties
IUPAC Name |
(4R)-4-[(3R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20?,21+,23-,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABKXLVXPYZII-CDONHWFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@H](C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hyodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0598 mg/mL | |
Record name | Hyodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83-49-8 | |
Record name | Hyodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198.5 °C | |
Record name | Hyodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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